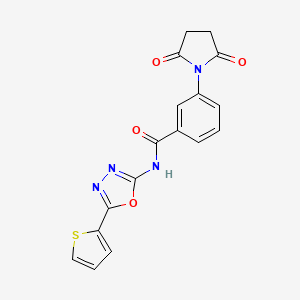

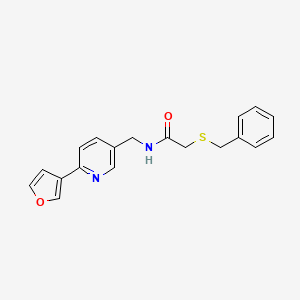

![molecular formula C13H20N2O2 B2937400 tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 1221342-13-7](/img/structure/B2937400.png)

tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Applications and Material Science

Catalytic and Ligand Activity in Organic Synthesis : Compounds with pyridine moieties, similar to tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate, have been studied for their roles in catalytic processes and as ligands in coordination chemistry. Pyridine derivatives facilitate various organic transformations, including catalytic oxidations and cross-coupling reactions, which are foundational in synthesizing complex organic molecules (Zhang et al., 2009; Patra et al., 2012).

Advanced Material Development : The structural elements present in tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate, such as the tert-butyl group and the pyridine ring, are commonly employed in the design and synthesis of materials for electronic and photonic applications. For instance, pyridine derivatives have been used in dye-sensitized solar cells (DSSCs) as additives to enhance the performance of the electrolyte solutions (Bagheri et al., 2015).

Intermediates in Chemical Synthesis : Pyridine-containing compounds often serve as versatile intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. The synthesis routes utilizing such intermediates are crucial for developing new chemical entities with potential applications in various industries (Zhang et al., 2022).

Ligand Chemistry and Coordination Compounds : The pyridine moiety is a common ligand in coordination chemistry, contributing to the formation of complexes with metals that have significant catalytic, electronic, and magnetic properties. These complexes can be used in catalysis, material science, and even as potential therapeutic agents (Hill et al., 2009).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-(pyridin-3-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)6-8-15-10-11-5-4-7-14-9-11/h4-5,7,9,15H,6,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMJNHVQLIDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNCC1=CN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(pyridin-3-ylmethyl)amino]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,3,4-Trifluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2937319.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-(2,4-dichlorostyryl)pyrimidine](/img/structure/B2937321.png)

![4-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2937322.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acid](/img/structure/B2937325.png)

![N-(benzo[d]thiazol-6-yl)-3-chlorobenzamide](/img/structure/B2937327.png)

![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethoxy-3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2937333.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2937336.png)

![Ethyl 4-[[2-[[4-(2,5-dimethoxyphenyl)-5-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2937340.png)